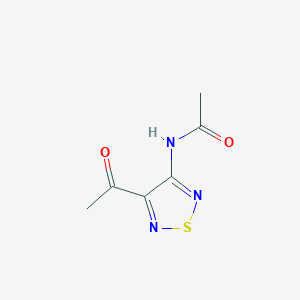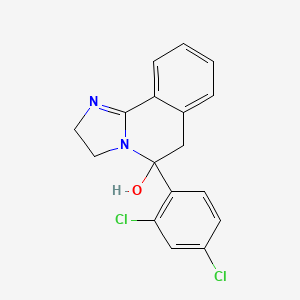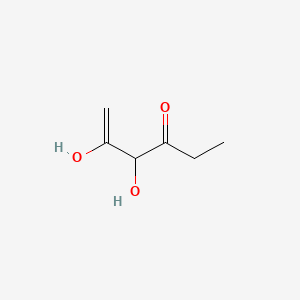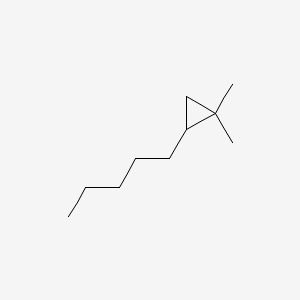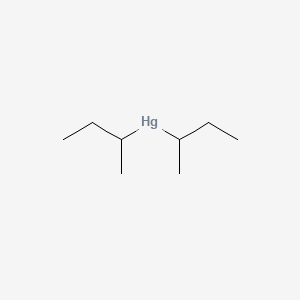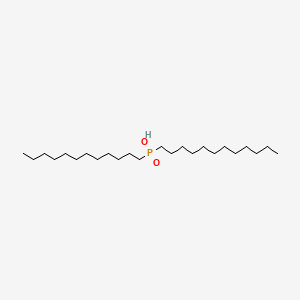![molecular formula C24H26N2O3 B13811431 Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the indoloquinazoline family, which is characterized by a fused ring system combining indole and quinazoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- typically involves the oxidation of isatin and its substituted analogs. One common method includes the use of potassium permanganate in anhydrous acetonitrile, which results in the formation of the desired indoloquinazoline derivatives . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and advanced purification techniques to obtain the compound in its purest form.
Análisis De Reacciones Químicas
Types of Reactions
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The methoxy and octyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinazoline derivatives, which can be further modified for specific applications.
Aplicaciones Científicas De Investigación
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimalarial properties.
Medicine: Explored for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For instance, its antimalarial activity is attributed to its ability to inhibit key enzymes involved in the parasite’s life cycle .
Comparación Con Compuestos Similares
Similar Compounds
Indolo[2,1-b]quinazoline-6,12-dione: The parent compound without the methoxy and octyl groups.
Tryptanthrin: A related compound with similar structural features and biological activities.
Uniqueness
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- stands out due to the presence of methoxy and octyl groups, which enhance its chemical stability and biological activity. These modifications make it a valuable compound for various research and industrial applications.
Conclusion
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structural properties and ability to undergo various chemical reactions make it a valuable tool for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C24H26N2O3 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
4-methoxy-8-octylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C24H26N2O3/c1-3-4-5-6-7-8-10-16-13-14-19-18(15-16)22(27)23-25-21-17(24(28)26(19)23)11-9-12-20(21)29-2/h9,11-15H,3-8,10H2,1-2H3 |
Clave InChI |
CNOHLRWBUUCENW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


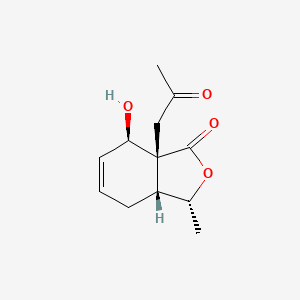

![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
